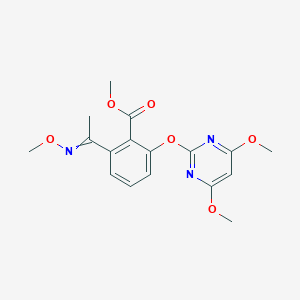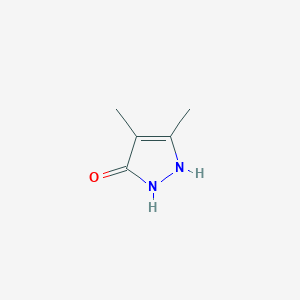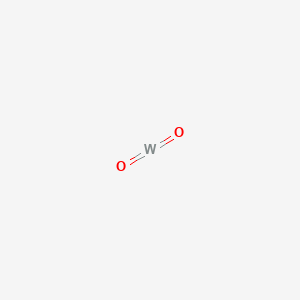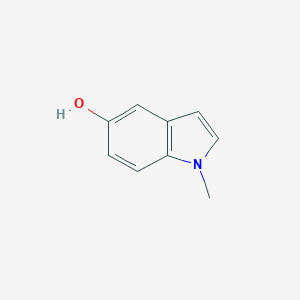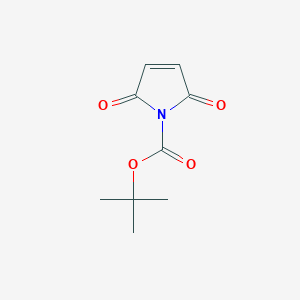
tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is also known as N-Boc-maleinimide .
Synthesis Analysis
N-Boc-2,5-dihydro-1H-pyrrole, also known as tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate, can be synthesized from N-boc-diallylamine .Molecular Structure Analysis
The molecular weight of this compound is 197.19 g/mol . The IUPAC name is tert-butyl 2,5-dioxopyrrole-1-carboxylate . The InChI code is InChI=1S/C9H11NO4/c1-9(2,3)14-8(13)10-6(11)4-5-7(10)12/h4-5H,1-3H3 and the canonical SMILES is CC©©OC(=O)N1C(=O)C=CC1=O .Chemical Reactions Analysis
N-Boc-2,5-dihydro-1H-pyrrole (tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate) may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is also used in a synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 197.19 g/mol . Its exact mass and monoisotopic mass are 197.06880783 g/mol . The compound has a topological polar surface area of 63.7 Ų . It has a complexity of 306 . The compound has a covalently-bonded unit count of 1 .Applications De Recherche Scientifique
1. Diastereoselectivity in Chemical Synthesis
Tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate plays a role in the diastereoselective synthesis of 5-hydroxyalkyl derivatives. This compound is used in the Mukaiyama crossed-aldol-type reaction, which is significant for producing compounds with specific stereochemistry. The reaction's success is facilitated by using hydroxypyrrole and boron trifluoride diethyl ether as a catalyst, leading to a syn configuration of newly created chiral centers (Vallat et al., 2009).
2. Photocyclodimer Formation
Another application is in the formation of photocyclodimers, as seen in the study of the structure of di-tert-butyl cis-transoid-cis-perhydro-3,3,6,6-tetramethyl-1,4-dioxocyclobuta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate. This compound is obtained from the hexadeuterioacetone-sensitized irradiation of tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate (Kopf et al., 1998).
3. Synthesis of Pulchellalactam
The compound is also used in the synthesis of Pulchellalactam, achieved through a short, two-step procedure involving regioselective 1,3-dipolar diazomethane cycloaddition to N-Boc-pyrrolinone and thermolysis of the adduct (Hermet et al., 2006).
4. Prodigiosin Precursor Synthesis
It is also significant in the synthesis of prodigiosin precursors. The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, when reacted with singlet oxygen, yields peroxidic intermediates that couple with nucleophiles to yield α,α′-bipyrroles, important precursors of prodigiosin (Wasserman et al., 2004).
5. Crystal Structure Analysis
The crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, related to tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate, provides insights into the planarity of substituted pyrrole rings, which is crucial for understanding the structural aspects of similar compounds (Dazie et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2,5-dioxopyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-9(2,3)14-8(13)10-6(11)4-5-7(10)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCESOODXPUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



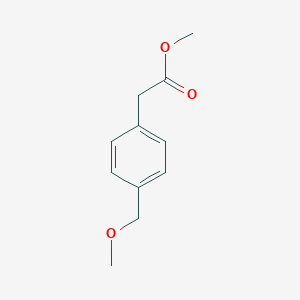
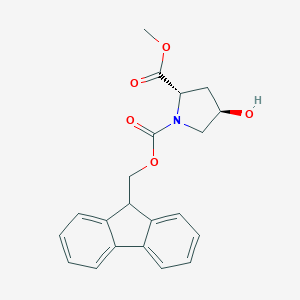

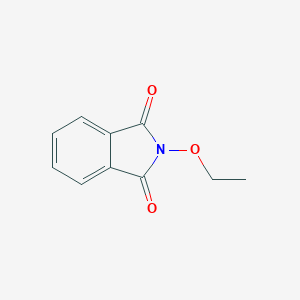
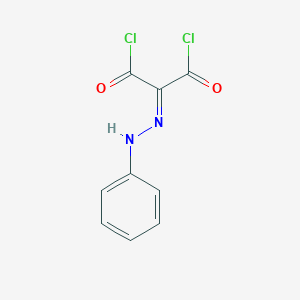
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
